molecular formula C15H11Cl2NO3 B2554007 2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid CAS No. 937604-95-0

2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid

Cat. No. B2554007
CAS RN: 937604-95-0
M. Wt: 324.16
InChI Key: KMGIHAXAKXRFLZ-UHFFFAOYSA-N
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Description

“2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid” is a chemical compound with the CAS Number: 937604-95-0 . Its IUPAC name is {2- [ (2,4-dichloroanilino)carbonyl]phenyl}acetic acid . The molecular formula is C15H11Cl2NO3 and it has a molecular weight of 324.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11Cl2NO3/c16-10-5-6-13 (12 (17)8-10)18-15 (21)11-4-2-1-3-9 (11)7-14 (19)20/h1-6,8H,7H2, (H,18,21) (H,19,20) . This indicates the presence of two chlorine atoms, one nitrogen atom, and three oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 429.1±45.0 °C at 760 mmHg, and a flash point of 213.3±28.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 66 Å2 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-10-5-6-13(12(17)8-10)18-15(21)11-4-2-1-3-9(11)7-14(19)20/h1-6,8H,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGIHAXAKXRFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid

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